

# Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Acryloyl chloride

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This technical guide provides a comprehensive overview of the primary methods for synthesizing **acryloyl chloride** from acrylic acid. **Acryloyl chloride** is a critical bifunctional monomer and a valuable intermediate in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. This document details various synthetic routes, presents quantitative data for comparison, and provides explicit experimental protocols.

## Introduction

**Acryloyl chloride** ( $\text{CH}_2=\text{CHCOCl}$ ) is a highly reactive acyl chloride containing a vinyl group. This dual functionality makes it a versatile building block for introducing the acryloyl moiety into various molecules, enabling the production of a wide range of acrylates and polyacrylates. The synthesis of **acryloyl chloride** from acrylic acid is a fundamental transformation in organic chemistry, and several reagents have been developed for this purpose, each with its own advantages and disadvantages in terms of yield, purity, cost, and safety. This guide will focus on the most common and effective methods utilizing thionyl chloride, oxalyl chloride, benzoyl chloride, and phenylchloroform.

## Comparative Analysis of Synthesis Methods

The choice of synthetic method for converting acrylic acid to **acryloyl chloride** depends on several factors, including the desired scale of the reaction, purity requirements, and available

equipment. The following tables summarize the quantitative data for the most common methods.

Table 1: Comparison of Reagents and Reaction Conditions

Reagent	Catalyst	Solvent	Temperature (°C)	Reaction Time (h)
Thionyl Chloride (SOCl <sub>2</sub> )	DMF (catalytic)	Dichloromethane (DCM) or neat	Reflux (~40-76)	1-4
Oxalyl Chloride ((COCl) <sub>2</sub> )	DMF (catalytic)	Dichloromethane (DCM)	Room Temperature	1-3
Benzoyl Chloride (C <sub>6</sub> H <sub>5</sub> COCl)	None	Neat	Distillation (up to 85)	Not specified
Phenylchloroform (C <sub>6</sub> H <sub>5</sub> CCl <sub>3</sub> )	Lewis Acid (e.g., ZnO, ZrCl <sub>4</sub> )	Neat	105-180	Continuous

Table 2: Yield and Purity of Acryloyl Chloride

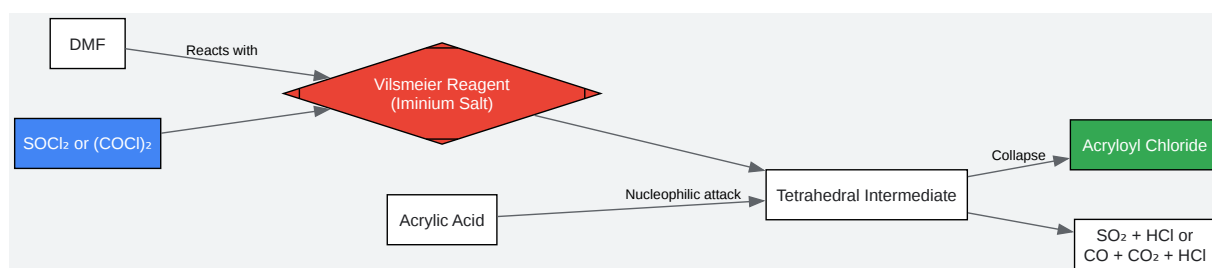
Reagent	Reported Yield (%)	Reported Purity (%)	Key Byproducts
Thionyl Chloride (SOCl <sub>2</sub> )	High	Good	SO <sub>2</sub> , HCl, potential for 3-chloropropionyl chloride
Oxalyl Chloride ((COCl) <sub>2</sub> )	High (near quantitative)	High	CO, CO <sub>2</sub> , HCl
Benzoyl Chloride (C <sub>6</sub> H <sub>5</sub> COCl)	~70-75	Good	Benzoic acid
Phenylchloroform (C <sub>6</sub> H <sub>5</sub> CCl <sub>3</sub> )	High	High	Benzoyl chloride, HCl

## Reaction Mechanisms and Signaling Pathways

The conversion of acrylic acid to **acryloyl chloride** proceeds through a nucleophilic acyl substitution mechanism. The specific pathway depends on the chlorinating agent used.

## Thionyl Chloride and Oxalyl Chloride with DMF Catalyst

When a catalytic amount of N,N-dimethylformamide (DMF) is used with thionyl chloride or oxalyl chloride, the reaction proceeds through the formation of a Vilsmeier-Haack type reagent. This intermediate is a highly electrophilic iminium salt, which is more reactive than the starting chlorinating agent.

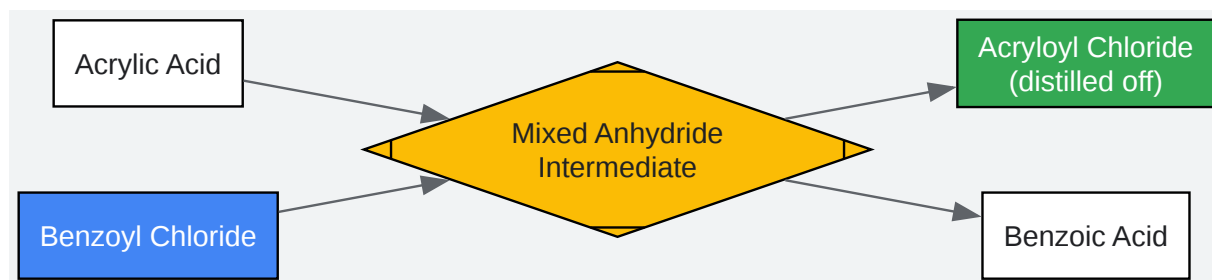


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Caption: Vilsmeier-Haack type mechanism for the synthesis of **acryloyl chloride**.

## Benzoyl Chloride

The reaction with benzoyl chloride is an equilibrium-driven process where the more volatile **acryloyl chloride** is removed by distillation, shifting the equilibrium towards the product side.



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Caption: Equilibrium-driven synthesis of **acryloyl chloride** using benzoyl chloride.

## Experimental Protocols

Safety Precaution: **Acryloyl chloride** is a corrosive, flammable, and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use as **acryloyl chloride** reacts violently with water.

### Method 1: Using Thionyl Chloride

This method is common for lab-scale synthesis.

Materials:

- Acrylic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- N,N-Dimethylformamide (DMF, catalytic amount)
- Dichloromethane (DCM, anhydrous)
- Polymerization inhibitor (e.g., hydroquinone)

Procedure:

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add acrylic acid and a small amount of a polymerization inhibitor.
- Add anhydrous DCM as a solvent.
- Add a catalytic amount of DMF (e.g., 1-2 drops).
- Slowly add thionyl chloride (approximately 1.1 to 1.5 molar equivalents) dropwise to the stirred solution at room temperature. The addition is exothermic and will be accompanied by

the evolution of HCl and SO<sub>2</sub> gas.

- After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1-3 hours, or until the evolution of gas ceases.
- Allow the reaction mixture to cool to room temperature.
- The **acryloyl chloride** can be isolated by fractional distillation. The solvent (DCM) is first removed at atmospheric pressure, followed by the distillation of **acryloyl chloride** (boiling point: 75 °C).

## Method 2: Using Oxalyl Chloride

This method is often preferred for its mild reaction conditions and clean byproducts.

Materials:

- Acrylic acid
- Oxalyl chloride ((COCl)<sub>2</sub>)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Dichloromethane (DCM, anhydrous)
- Polymerization inhibitor (e.g., hydroquinone)

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve acrylic acid and a polymerization inhibitor in anhydrous DCM.
- Add a catalytic amount of DMF.
- Cool the solution in an ice bath (0 °C).
- Slowly add oxalyl chloride (approximately 1.1 to 1.5 molar equivalents) dropwise to the stirred solution. Gas evolution (CO, CO<sub>2</sub>, HCl) will be observed.

- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction is typically complete when gas evolution stops.
- The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude **acryloyl chloride**, which can be further purified by distillation.

## Method 3: Using Benzoyl Chloride

This method avoids the use of corrosive inorganic acid chlorides.

Materials:

- Acrylic acid
- Benzoyl chloride
- Polymerization inhibitor (e.g., hydroquinone)

Procedure:

- Combine acrylic acid (1 molar equivalent) and benzoyl chloride (1.1 to 2 molar equivalents) in a distillation apparatus.
- Add a polymerization inhibitor.
- Heat the mixture. **Acryloyl chloride** (boiling point: 75 °C) will distill from the reaction mixture.
- Collect the fraction boiling between 72-76 °C. The higher-boiling benzoyl chloride and benzoic acid will remain in the distillation flask.

## Method 4: Using Phenylchloroform and a Lewis Acid Catalyst

This method is often used in industrial settings for continuous production.

Materials:

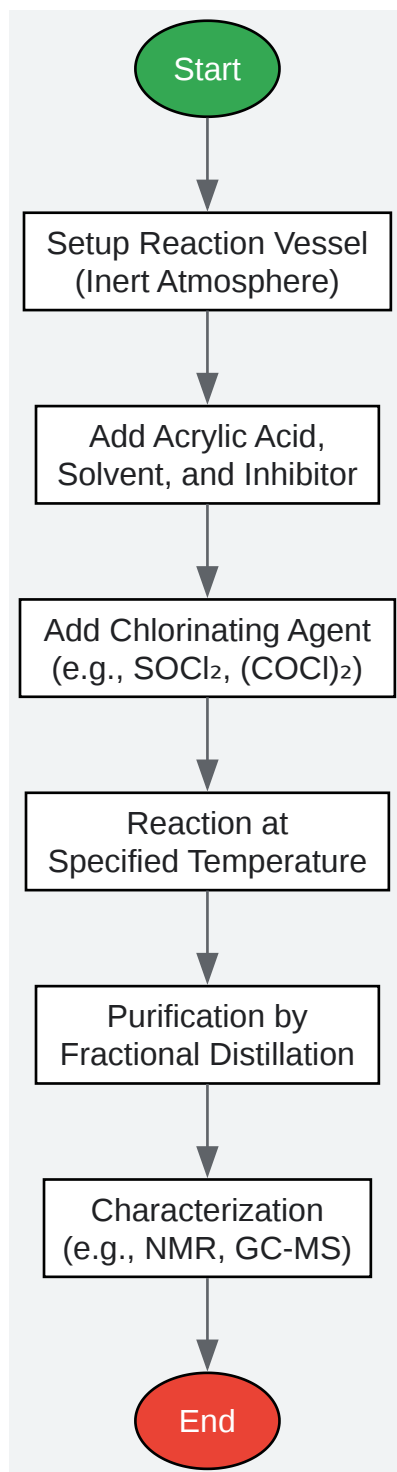
- Acrylic acid
- Phenylchloroform ( $\text{C}_6\text{H}_5\text{CCl}_3$ )
- Lewis acid catalyst (e.g., zinc oxide or zirconium tetrachloride)
- Polymerization inhibitor

#### Procedure:

- A mixture of phenylchloroform, the Lewis acid catalyst, and a polymerization inhibitor is heated to a temperature between 105 °C and 180 °C in a reactor equipped with a distillation column.<sup>[1][2]</sup>
- Acrylic acid is then added continuously to the heated mixture.<sup>[1][2]</sup>
- As the acrylic acid is added, **acryloyl chloride** is formed and immediately distills off from the reaction mixture.<sup>[1][2]</sup>
- The **acryloyl chloride** is collected from the top of the distillation column. This continuous removal of the product drives the reaction to completion.<sup>[2]</sup>

## Experimental Workflow

The general workflow for the synthesis and purification of **acryloyl chloride** is outlined below.



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Caption: General experimental workflow for **acryloyl chloride** synthesis.

## Characterization of Acryloyl Chloride



The purity and identity of the synthesized **acryloyl chloride** can be confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR spectroscopy is a powerful tool for confirming the structure of **acryloyl chloride**. The expected signals are:
  - A doublet of doublets for the vinyl proton cis to the carbonyl group.
  - A doublet of doublets for the vinyl proton trans to the carbonyl group.
  - A doublet of doublets for the vinyl proton on the same carbon as the other two vinyl protons.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the **acryloyl chloride** and to identify any volatile impurities.
- Infrared (IR) Spectroscopy: The IR spectrum of **acryloyl chloride** will show a characteristic strong absorption band for the C=O stretch of the acid chloride, typically around 1750-1815  $\text{cm}^{-1}$ .

## Conclusion

The synthesis of **acryloyl chloride** from acrylic acid can be achieved through several effective methods. The choice of reagent and reaction conditions should be guided by the specific requirements of the application, including scale, desired purity, and safety considerations. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic route for their needs.

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## References

- 1. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- To cite this document: BenchChem. [Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146887#acryloyl-chloride-synthesis-from-acrylic-acid]

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